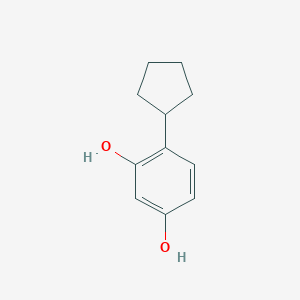![molecular formula C14H8N4 B1600276 ピラジノ[2,3-f][1,10]フェナントロリン CAS No. 217-90-3](/img/structure/B1600276.png)
ピラジノ[2,3-f][1,10]フェナントロリン
説明
Pyrazino[2,3-f][1,10]phenanthroline is a ligand used in the synthesis of copper(I)-phenanthroline complexes, which are utilized in molecular device technology and solar-energy conversion . It functions as an electron acceptor, and the electron density is delocalized on the quinoxaline ring .
Synthesis Analysis
New binary and ternary copper(II) complexes have been synthesized using Pyrazino[2,3-f][1,10]phenanthroline . These complexes were characterized using CHN analysis, electrospray ionization mass spectrometry, Fourier transform infrared spectroscopy, and single-crystal X-ray diffraction .Molecular Structure Analysis
The structure of Pyrazino[2,3-f][1,10]phenanthroline has been confirmed using various techniques such as conductivity measurement, elemental analysis, FT-IR, ¹H NMR, ¹³C NMR spectroscopic studies, as well as single crystal x-ray crystallography .Chemical Reactions Analysis
The complexes synthesized using Pyrazino[2,3-f][1,10]phenanthroline were found to be efficient cleaving agents, and cleavage reactions were mediated by hydrolytic and oxidative pathways .Physical and Chemical Properties Analysis
Pyrazino[2,3-f][1,10]phenanthroline has a molecular weight of 232.24 g/mol . It has a topological polar surface area of 51.6 Ų and a complexity of 278 .科学的研究の応用
太陽電池
電子受容性配位子として、ピラジノ[2,3-f][1,10]フェナントロリンは太陽電池内の金属錯体で使用されます。 これらの錯体は、太陽エネルギー変換の効率と有効性に貢献します .
DNAプローブ
この化合物は、DNAプローブとして機能するルテニウム(II)錯体の合成に使用されます。 これらのプローブは、生物学的調査および特定のDNA配列を識別するための診断に役立ちます .
有機発光ダイオード(OLED)
ピラジノ[2,3-f][1,10]フェナントロリン系化合物は、自己発光、鮮やかな色、および効率のためにOLEDで使用されます。 この化合物は、低い一重項-三重項エネルギーギャップ(ΔEST)と高いフォトルミネッセンス量子収率などの特定の分子特性を確保することで、最適な熱活性化遅延蛍光(TADF)性能を実現するのに役立ちます .
色素増感型太陽電池
この化合物は、色素増感型太陽電池における新規ドナー-アクセプター型有機色素の電子吸引性アンカー基として機能します。 標準条件下で有望な電力変換効率が達成できることが示されています .
作用機序
Target of Action
Pyrazino[2,3-f][1,10]phenanthroline is primarily used as a ligand in the synthesis of copper (I)-phenanthroline complexes . These complexes are utilized in molecular device technology and solar-energy conversion . The compound functions as an electron acceptor, with the electron density being delocalized on the quinoxaline ring .
Mode of Action
The compound’s mode of action is primarily through its role as an electron acceptor . It interacts with its targets (copper (I)-phenanthroline complexes) by accepting electrons and delocalizing the electron density on the quinoxaline ring .
Biochemical Pathways
The biochemical pathways affected by Pyrazino[2,3-f][1,10]phenanthroline are primarily related to its role in the synthesis of copper (I)-phenanthroline complexes . These complexes are crucial in molecular device technology and solar-energy conversion .
Result of Action
The result of Pyrazino[2,3-f][1,10]phenanthroline’s action is the creation of copper (I)-phenanthroline complexes that are used in molecular device technology and solar-energy conversion . In the context of organic light-emitting diodes (OLEDs), the compound contributes to achieving optimal thermally activated delayed fluorescence (TADF) performance .
Action Environment
The action environment can influence the efficacy and stability of Pyrazino[2,3-f][1,10]phenanthroline. For instance, in the context of OLEDs, the compound’s performance can be influenced by factors such as the singlet–triplet energy gap and the photoluminescence quantum yield
将来の方向性
Pyrazino[2,3-f][1,10]phenanthroline has shown promising results in the field of dye-sensitized solar cells . Its use as an electron-withdrawing anchoring group in the design of organic dyes has achieved a power conversion efficiency of 4.04% under standard AM 1.5 conditions . This suggests potential for further exploration in this area.
特性
IUPAC Name |
pyrazino[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-3-9-11(15-5-1)12-10(4-2-6-16-12)14-13(9)17-7-8-18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOSPAWVGHGUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC=CN=C24)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471991 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217-90-3 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of the ligand?
A1: The molecular formula of the ligand is C14H8N4, and its molecular weight is 232.24 g/mol.
Q2: What spectroscopic data is available for characterizing the ligand?
A2: The ligand and its complexes are commonly characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic vibrations of C-H, C=N, and C=C bonds. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is frequently employed to determine the structure and purity of the ligand and its complexes by analyzing the chemical shifts and coupling patterns of the protons. [, , ]
- UV-Vis Spectroscopy: This technique helps study the electronic transitions within the molecule, providing insights into its absorption and emission properties. [, , , , , , ]
- Fluorescence Spectroscopy: This method is used to investigate the ligand's fluorescence properties, particularly when incorporated into metal complexes, as these often exhibit interesting luminescent behavior. [, , , , , ]
- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of the ligand and its complexes, including bond lengths, bond angles, and crystal packing arrangements. [, , , , , , , , , , , , , , ]
Q3: What materials are compatible with the ligand?
A3: The ligand has been successfully incorporated into various materials, including:
- Metal complexes: It readily coordinates with various transition metals like Cd(II), Zn(II), Co(II), Cu(II), Mn(II), Ru(II), and Os(II), forming diverse coordination polymers and mononuclear complexes. [, , , , , , , , , , , , , , , , , ]
- Polymers: It can be incorporated into polymer matrices, such as poly(vinylpyrrolidone) (PVP), for applications like oxygen sensing. []
Q4: What catalytic applications have been explored for the ligand and its complexes?
A4: The ligand, primarily in the form of metal complexes, has shown promising catalytic activity in:
- CO2 Reduction: Ruthenium complexes containing the ligand have demonstrated electrocatalytic and photocatalytic activity for converting CO2 into formate, formaldehyde, and methanol. []
- Azo Dye Decomposition: Long-lived luminescent ruthenium complexes of the ligand generate reactive oxygen species capable of efficiently decomposing azo dyes. []
- Oxygen Reduction Reaction (ORR): Copper complexes supported on carbon-coated conducting polymers incorporating the ligand exhibit ORR activity, showing potential for fuel cell applications. []
Q5: How do structural modifications of the ligand affect its catalytic properties?
A: Structural modifications, such as the introduction of alkynyl substituents, can significantly influence the ligand's electronic properties and, consequently, its catalytic activity. These modifications can impact the complex's redox potentials, luminescence lifetimes, and quantum yields, affecting its ability to participate in electron transfer processes crucial for catalysis. []
Q6: How has computational chemistry been employed in studying the ligand and its complexes?
A6: Computational methods play a crucial role in understanding and predicting the properties of the ligand and its complexes. Commonly employed techniques include:
- Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, calculate electronic structures (HOMO/LUMO energies), and investigate the nature of excited states in the ligand and its complexes. [, , , , ]
- Time-Dependent DFT (TD-DFT): This method is employed to simulate UV-Vis absorption and emission spectra, providing insights into the electronic transitions responsible for the observed photophysical properties. [, , ]
- Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the interactions of the ligand and its complexes with biological targets, such as DNA, providing information about binding affinities and modes of interaction. []
Q7: Have any quantitative structure-activity relationship (QSAR) models been developed for the ligand and its derivatives?
A: While specific QSAR models focusing solely on the ligand and its derivatives are limited, research often draws comparisons between its complexes and those of structurally similar ligands like dipyrido[3,2-a:2',3'-c]phenazine (dppz). This comparative approach allows researchers to elucidate structure-activity relationships by analyzing how subtle structural variations influence properties such as DNA binding affinity, luminescence behavior, and photocytotoxicity. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


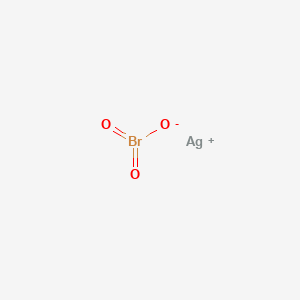
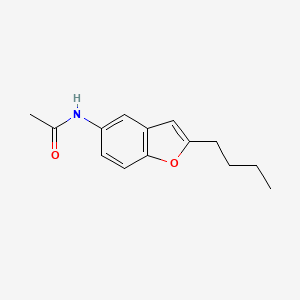

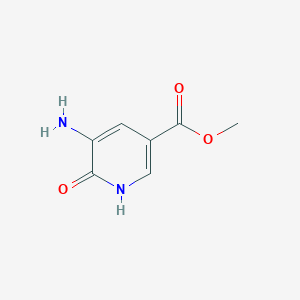
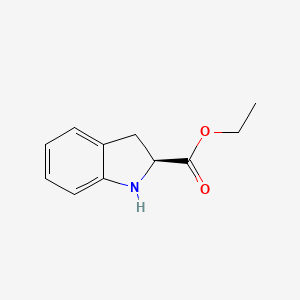
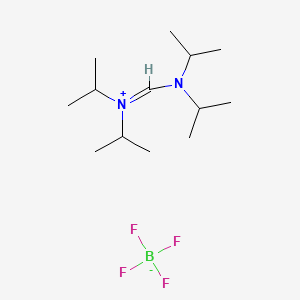
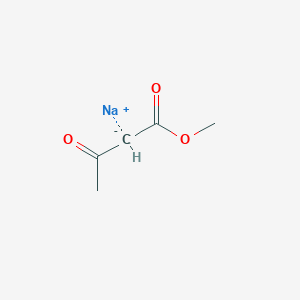
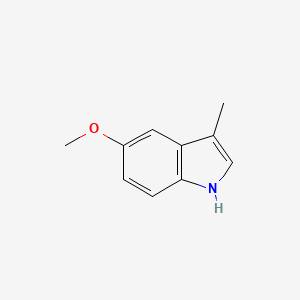
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
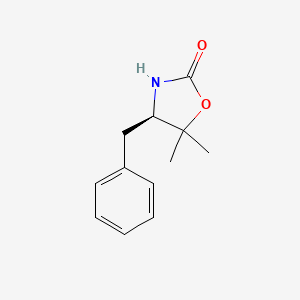

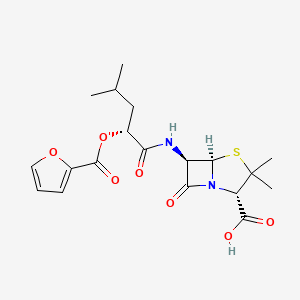
![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)
